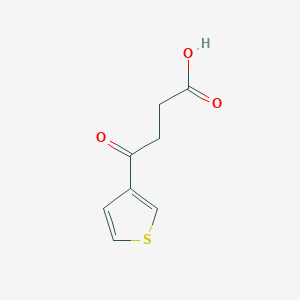

4-Oxo-4-(thiophen-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-oxo-4-thiophen-3-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGPMJKHIYTKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00311325 | |

| Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-23-5 | |

| Record name | NSC241158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-thiophen-3-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00311325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Reagents :

-

Thiophene (1.0 equiv)

-

Succinic anhydride (1.2 equiv)

-

Anhydrous AlCl₃ (2.0 equiv)

-

Dichloromethane (DCM) or nitrobenzene as solvent

-

-

Procedure :

-

Thiophene and succinic anhydride are dissolved in DCM under nitrogen.

-

AlCl₃ is added gradually at 0°C to control exothermicity.

-

The mixture is refluxed at 40–50°C for 6–8 hours.

-

Quenching is performed with ice-cold ammonium chloride, followed by extraction with ethyl acetate.

-

-

Yield and Byproducts :

Table 1: Optimization of Friedel-Crafts Acylation

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 2.0 equiv | Maximizes acylation |

| Temperature | 45°C | Balances rate and side reactions |

| Reaction Time | 7 hours | Completes acylation |

| Solvent | DCM | Enhances solubility |

Hydrolysis of Methyl 4-Oxo-4-(thiophen-3-yl)butanoate

Ester hydrolysis is a robust method for converting ester precursors into carboxylic acids. Methyl 4-oxo-4-(thiophen-3-yl)butanoate, synthesized via Knoevenagel condensation, serves as a key intermediate.

Synthetic Route to Methyl Ester

Table 2: Comparative Hydrolysis Conditions

| Condition | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Basic Hydrolysis | NaOH, H₂O/EtOH | 88 | 98.5 |

| Acidic Hydrolysis | HCl, H₂O | 72 | 95.2 |

Grignard Addition Followed by Oxidation

A less conventional but effective approach involves Grignard reagent addition to γ-keto ester intermediates, followed by oxidation and hydrolysis.

Stepwise Synthesis

-

Grignard Reaction :

-

Thiophene-3-magnesium bromide reacts with ethyl 4-oxobutanoate.

-

Conditions: Tetrahydrofuran (THF), 0°C to room temperature, 2 hours.

-

-

Oxidation and Hydrolysis :

-

The intermediate alcohol is oxidized using pyridinium chlorochromate (PCC) to the ketone.

-

Saponification with NaOH yields the final acid.

-

Yield : 60–65% overall, limited by over-oxidation side reactions.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 70 | 97 | High | Byproduct formation |

| Ester Hydrolysis | 88 | 98.5 | Moderate | Decarboxylation risk |

| Grignard/Oxidation | 62 | 95 | Low | Multi-step complexity |

Analytical Validation and Characterization

-

Spectroscopic Confirmation :

-

Chromatographic Purity :

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes continuous flow systems to enhance reproducibility and safety. Key adaptations include:

Chemical Reactions Analysis

4-Oxo-4-(thiophen-3-yl)butanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . Substitution reactions may involve nucleophiles such as amines or alcohols . Major products formed from these reactions depend on the specific reagents and conditions used but can include various derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics position it as a potential candidate for drug development. Thiophene derivatives are known for their biological activities, which include antimicrobial and anti-inflammatory effects. The following table summarizes some notable applications of related thiophene compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Oxo-4-(phenyl)butanoic acid | Aromatic phenyl group | Antimicrobial properties |

| 3-Thiophenecarboxylic acid | Carboxylic acid with thiophene | Anti-inflammatory effects |

| 5-Methylthiophene-2-carboxylic acid | Methyl group on thiophene | Antitumor activity |

4-Oxo-4-(thiophen-3-yl)butanoic acid may serve as a building block for synthesizing more complex pharmaceutical agents, particularly those targeting metabolic pathways or acting as enzyme inhibitors. Its ketone functionality allows for various chemical transformations that can enhance biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of other compounds. Its ability to undergo reactions such as esterification and amination opens avenues for creating novel derivatives with tailored properties. The following are common synthetic methods applicable to this compound:

- Esterification : Reacting the carboxylic acid group with alcohols can yield esters that might possess improved solubility or bioavailability.

- Amination : Introducing amine groups can create derivatives with enhanced pharmacological profiles.

Materials Science

The unique properties of thiophene derivatives have also led to their exploration in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of this compound into polymer matrices could improve the electronic properties of the resulting materials, making them suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways . For example, it may undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Aryl-Substituted 4-Oxo-butanoic Acids

Compounds sharing the 4-oxo-butanoic acid backbone but differing in the substituent at the 4-position were analyzed:

Key Findings :

Thiophene Isomers and Derivatives

The position of the thiophene substituent significantly impacts properties:

Key Findings :

Heterocyclic and Functionalized Analogs

Modifications to the substituent or backbone were evaluated:

Key Findings :

- Functionalization with amino or sulfanyl groups expands utility in coordination chemistry and drug design .

Biological Activity

4-Oxo-4-(thiophen-3-yl)butanoic acid is an organic compound characterized by its unique combination of a thiophene ring, a butanoic acid backbone, and a ketone functional group. Its molecular formula is C8H8O3S, with a molecular weight of 184.21 g/mol. The structural features of this compound suggest potential biological activities that warrant further investigation.

Structural Features

The compound consists of:

- Thiophene Ring : Known for its role in various biological applications, including medicinal chemistry.

- Butanoic Acid Backbone : A common structure in many bioactive compounds.

- Ketone Group : Serves as an important functional group in metabolic processes.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals interesting insights into the potential activities of this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Oxo-4-(phenyl)butanoic acid | Aromatic phenyl group | Antimicrobial properties |

| 3-Thiophenecarboxylic acid | Carboxylic acid with thiophene | Anti-inflammatory effects |

| 5-Methylthiophene-2-carboxylic acid | Methyl group on thiophene | Antitumor activity |

This table highlights how the presence of different substituents can influence the biological activity of similar compounds.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides context for its potential applications:

- Antimicrobial Activity : Research has shown that compounds containing thiophene rings exhibit significant antimicrobial properties against a range of bacteria, including resistant strains .

- Anti-inflammatory Effects : Studies on similar carboxylic acids have demonstrated their ability to inhibit inflammatory pathways, suggesting that this compound may also possess such properties .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods typically used for similar compounds. These methods often involve:

- Condensation Reactions : To form the ketone and carboxylic acid functionalities.

- Functional Group Modifications : To enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. What are the standard synthetic routes for preparing 4-Oxo-4-(thiophen-3-yl)butanoic acid?

A typical method involves reacting (E)-4-(thiophen-3-yl)-4-oxo-2-butenoic acid with thioglycolic acid in methanol under stirring for 3–4 hours at room temperature. The product is isolated via solvent evaporation under reduced pressure, followed by crystallization from water or other solvents . Optimization may include adjusting stoichiometry (e.g., 1:1.5–2 molar ratio of reactants) and monitoring reaction progress using TLC or HPLC.

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- ¹H NMR : Peaks for the thiophenyl protons (δ 7.0–8.0 ppm), ketone (δ 2.5–3.5 ppm), and carboxylic acid (δ 12–13 ppm) are analyzed. For example, in CDCl₃, the thiophenyl group shows distinct splitting patterns .

- IR : Strong absorption bands for C=O (ketone: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad) and C-S (thiophene: ~600–700 cm⁻¹) are critical .

Q. What purification techniques are effective for isolating this compound?

Common methods include:

- Crystallization : Water or ethanol/water mixtures precipitate the compound with high purity .

- Column Chromatography : Silica gel with a gradient eluent (e.g., ethyl acetate/hexane) resolves impurities, particularly for derivatives with aryl substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism or impurities. Strategies include:

- Tautomer Analysis : The keto-enol equilibrium in the β-ketoacid moiety can shift under varying pH or solvent conditions, altering spectral features. D₂O exchange experiments or pH-dependent NMR studies clarify this .

- Purity Checks : HPLC with UV detection (e.g., C18 column, λ = 254 nm) identifies co-eluting impurities. Recrystallization or preparative TLC improves purity .

Q. What crystallographic methods are used to determine the compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines the structure. Key steps:

- Crystal Growth : Slow evaporation from DMSO or DMF yields suitable crystals.

- Data Collection : High-resolution datasets (e.g., d-spacing < 0.8 Å) reduce refinement errors.

- Validation : R-factors (< 5%) and residual electron density maps ensure accuracy .

Q. How can the biological activity of this compound derivatives be evaluated?

- Antiproliferative Assays : MTT or SRB assays using cancer cell lines (e.g., HeLa, MCF-7) measure IC₅₀ values. Derivatives with electron-withdrawing substituents (e.g., halogens) often show enhanced activity .

- Enzyme Inhibition : Molecular docking studies (AutoDock Vina) and enzymatic assays (e.g., kinase inhibition) validate target engagement .

Q. What strategies optimize stability and solubility for in vivo studies?

Q. How do electronic effects of the thiophene ring influence reactivity?

The thiophene’s electron-rich π-system directs electrophilic substitution (e.g., bromination at the 5-position). Computational studies (DFT, Gaussian 09) correlate Hammett σ values with reaction rates for derivatives .

Methodological Considerations

Q. What analytical techniques assess purity and degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.